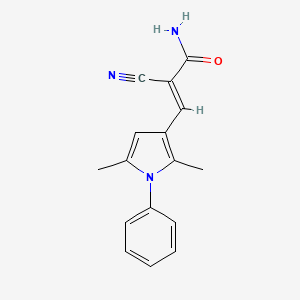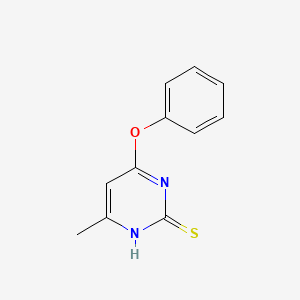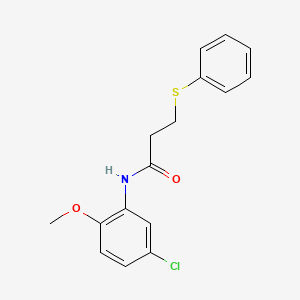
N-(4-isopropylphenyl)-2-(phenylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-2-(phenylthio)acetamide, commonly known as IPPTA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. IPPTA is a thioamide derivative that possesses a unique chemical structure, making it an ideal candidate for exploring its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of IPPTA is not fully understood; however, it has been suggested that it may act by inhibiting specific signaling pathways involved in cell growth and survival. IPPTA has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9, which are involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
IPPTA has been shown to have various biochemical and physiological effects, including anti-tumor activity, neuroprotection, and anti-inflammatory effects. It has also been found to modulate the expression of specific genes involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using IPPTA in lab experiments include its unique chemical structure, which makes it an ideal candidate for exploring its biological and pharmacological properties. It is also relatively easy to synthesize and purify, making it a viable compound for scientific research. The limitations of using IPPTA in lab experiments include its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on IPPTA, including exploring its potential as a drug candidate for cancer and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of IPPTA and its potential applications in various areas of scientific research. Additionally, the toxicity of IPPTA needs to be further investigated to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of IPPTA involves the reaction between 4-isopropylacetophenone and phenylthiourea in the presence of a base such as sodium hydroxide. The reaction results in the formation of IPPTA, which can be purified using various techniques such as recrystallization and chromatography. The synthesis of IPPTA has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
Aplicaciones Científicas De Investigación
IPPTA has been extensively studied for its potential applications in various areas such as cancer research, neurology, and pharmacology. In cancer research, IPPTA has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells by targeting specific signaling pathways. In neurology, IPPTA has been studied for its potential neuroprotective effects and has been shown to have a protective effect against oxidative stress-induced neurodegeneration. In pharmacology, IPPTA has been explored for its potential as a drug candidate due to its unique chemical properties.
Propiedades
IUPAC Name |
2-phenylsulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-13(2)14-8-10-15(11-9-14)18-17(19)12-20-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWONHDVBRLPDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylsulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-chlorobenzyl)oxy]-2-chromanone](/img/structure/B5797940.png)
![2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5797941.png)

![methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5797953.png)


![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)
![[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate](/img/structure/B5797989.png)
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)
![2-naphtho[2,1-b]furan-1-yl-N-3-pyridinylacetamide](/img/structure/B5797999.png)
![N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5798000.png)


